Étonogestrel
Vue d'ensemble
Description
C'est une progestine synthétique à action prolongée utilisée dans divers dispositifs contraceptifs tels que les implants sous-cutanés et les anneaux vaginaux . L'étonogestrel est un métabolite biologiquement actif du désogestrel et est connu pour son efficacité élevée dans la prévention de la grossesse .
Applications De Recherche Scientifique
Etonogestrel has a wide range of scientific research applications, including:
Contraception: Etonogestrel is widely used in contraceptive implants and vaginal rings due to its high efficacy and long-acting nature
Hormonal Studies: It is used in studies related to hormonal regulation and reproductive health.
Pharmacokinetics: Research on the pharmacokinetics of etonogestrel helps in understanding its absorption, distribution, metabolism, and excretion.
Drug Delivery Systems: Etonogestrel is studied for its use in advanced drug delivery systems, such as controlled-release implants.
Mécanisme D'action
Target of Action
Etonogestrel is a synthetic progestogen, and hence is an agonist of the progesterone receptor . The primary targets of Etonogestrel are the progesterone and estrogen receptors . These receptors are found in target cells including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
Etonogestrel works by inhibiting fertility through impairing the release of the luteinizing hormone, which is one of the most important reproductive hormones for ovulation . It also increases the viscosity of the cervical mucus, hindering the passage of spermatozoa, and alters the lining in the uterus to prevent the implantation of fertilized eggs in the endometrium .
Biochemical Pathways
The primary biochemical pathway affected by Etonogestrel is the hypothalamic-pituitary-gonadal axis. By impairing the release of the luteinizing hormone, Etonogestrel disrupts the normal cycle of ovulation . This results in downstream effects such as increased cervical mucus viscosity and altered uterine lining, which further prevent fertilization and implantation .
Pharmacokinetics
When Etonogestrel is administered subdermally, it is absorbed rapidly into the bloodstream and presents a bioavailability of 82% . It is reported that the implant releases around 60 mcg per day in the first 3 months and then decreases steadily, reaching a concentration of 30 mcg at the end of year 2 . Etonogestrel is highly metabolized in the liver by the action of the cytochrome isoenzyme 3A4 .
Result of Action
The molecular and cellular effects of Etonogestrel’s action primarily result in the prevention of pregnancy. By inhibiting the release of the luteinizing hormone, Etonogestrel prevents ovulation . Additionally, the increased viscosity of the cervical mucus and the altered uterine lining hinder sperm passage and prevent implantation of fertilized eggs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Etonogestrel. For instance, Etonogestrel implants have been observed to have a negative influence on sexual function, probably by blocking ovarian function and thus reducing the production of androgens and estrogens . This suggests that the effects of Etonogestrel depend on cell or molecular targets whose functional status is variable among individuals .
Analyse Biochimique
Biochemical Properties
Etonogestrel binds with high affinity to the progesterone and estrogen receptors in the target organs . These target organs include the female reproductive tract, mammary gland, hypothalamus, and pituitary . The interaction of Etonogestrel with these proteins plays a crucial role in its function as a contraceptive.
Cellular Effects
Etonogestrel exerts its contraceptive effect by inhibiting fertility. It impairs the release of the luteinizing hormone, which is one of the most important reproductive hormones for ovulation . Additionally, Etonogestrel increases the viscosity of the cervical mucus, hindering the passage of the spermatozoa, and alters the lining in the uterus to prevent the implantation of the fertilized eggs in the endometrium .
Molecular Mechanism
The molecular mechanism of Etonogestrel involves its binding to the progesterone and estrogen receptors. This binding inhibits the release of luteinizing hormone, thereby preventing ovulation . Furthermore, Etonogestrel’s interaction with cervical mucus and the uterine lining creates a hostile environment for sperm and fertilized eggs, respectively .
Temporal Effects in Laboratory Settings
The effects of Etonogestrel in laboratory settings are long-lasting. The contraceptive effect of Etonogestrel can remain for up to 5 years when administered in subdermal implants
Dosage Effects in Animal Models
While specific studies on the dosage effects of Etonogestrel in animal models are limited, one study has developed a rodent model of implanted Etonogestrel at body size equivalent doses to the average dose received by women during each of the first 3 years of Etonogestrel subdermal rod use
Metabolic Pathways
Etonogestrel is highly metabolized in the liver by the action of the cytochrome isoenzyme 3A4 . The metabolism of Etonogestrel mainly involves hydroxylation, sulfate conjugation, and glucuronide conjugation reactions .
Transport and Distribution
Etonogestrel is absorbed rapidly into the bloodstream when administered subdermally . It is highly bound to plasma proteins, mainly albumin followed by sex-hormone binding globulin . The protein-bound form of Etonogestrel represents around 96-99% of the administered dose .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de l'étonogestrel implique plusieurs étapes, à partir du désogestrel. . Le processus implique généralement les étapes suivantes:
Hydroxylation: Introduction du groupe 11-hydroxy par hydroxylation microbiologique.
Oxydation: Conversion du groupe 11-hydroxy en cétone.
Réduction: Réduction de la cétone pour former le groupe 11-méthylène souhaité.
Méthodes de Production Industrielle
La production industrielle de l'étonogestrel suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Le processus implique l'utilisation de méthodes catalytiques avancées et de réacteurs à écoulement continu pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de Réactions
L'étonogestrel subit diverses réactions chimiques, notamment:
Oxydation: Conversion des groupes hydroxyle en cétones.
Réduction: Réduction des cétones en groupes hydroxyle ou en groupes méthylène.
Substitution: Introduction de groupes fonctionnels tels que des groupes méthylène ou éthynyle.
Réactifs et Conditions Courantes
Agents oxydants: Permanganate de potassium, trioxyde de chrome.
Agents réducteurs: Borohydrure de sodium, hydrure de lithium et d'aluminium.
Catalyseurs: Palladium sur carbone pour les réactions d'hydrogénation.
Principaux Produits
Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires utilisés dans la synthèse de l'étonogestrel, tels que le 11-hydroxy désogestrel et le 11-méthylène désogestrel .
Applications de la Recherche Scientifique
L'étonogestrel a un large éventail d'applications de recherche scientifique, notamment:
Contraception: L'étonogestrel est largement utilisé dans les implants contraceptifs et les anneaux vaginaux en raison de son efficacité élevée et de sa nature à action prolongée
Études hormonales: Il est utilisé dans des études liées à la régulation hormonale et à la santé reproductive.
Pharmacocinétique: La recherche sur la pharmacocinétique de l'étonogestrel aide à comprendre son absorption, sa distribution, son métabolisme et son excrétion.
Systèmes d'administration de médicaments: L'étonogestrel est étudié pour son utilisation dans des systèmes d'administration de médicaments avancés, tels que les implants à libération contrôlée.
Mécanisme d'Action
L'étonogestrel exerce ses effets en se liant avec une forte affinité aux récepteurs de la progestérone et des œstrogènes dans les organes cibles, notamment les voies génitales féminines, la glande mammaire, l'hypothalamus et l'hypophyse . Il inhibe la fertilité en:
Suppression de l'ovulation: Altération de la libération de l'hormone lutéinisante, qui est cruciale pour l'ovulation.
Augmentation de la viscosité du mucus cervical: Entrave au passage des spermatozoïdes.
Modification de la muqueuse utérine: Prévention de l'implantation des œufs fécondés dans l'endomètre.
Comparaison Avec Des Composés Similaires
L'étonogestrel est comparé à d'autres progestines synthétiques telles que:
Levonorgestrel: Une autre progestine synthétique utilisée dans les implants contraceptifs et les dispositifs intra-utérins.
Désogestrel: Le composé parent de l'étonogestrel, utilisé dans les contraceptifs oraux.
Noréthistérone: Une progestine synthétique utilisée dans diverses thérapies hormonales.
L'étonogestrel se distingue par son efficacité élevée, sa longue durée d'action et sa capacité à être utilisé dans des dispositifs contraceptifs avancés tels que les implants sous-cutanés et les anneaux vaginaux .
Propriétés
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKFUYQCUCGESZ-BPIQYHPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046782 | |
Record name | Etonogestrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etonogestrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
473.1ºC at 760 mmHg | |
Record name | Etonogestrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble, 7.37e-03 g/L | |
Record name | Etonogestrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etonogestrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Etonogestrel binds with high affinity to the progesterone and estrogen receptors in the target organs. From the target organs, they include the female reproductive tract, mammary gland, hypothalamus, and pituitary. Once bound, this drug changes the synthesis of different proteins which in order decreases the level of gonadotropin-releasing hormone and the luteinizing hormone. | |
Record name | Etonogestrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54048-10-1 | |
Record name | Etonogestrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54048-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etonogestrel [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054048101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etonogestrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etonogestrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17α)-13-ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETONOGESTREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304GTH6RNH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etonogestrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196-200ºC | |
Record name | Etonogestrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etonogestrel exert its contraceptive effect?
A1: Etonogestrel primarily acts by suppressing ovulation. [] It achieves this by binding to the progesterone receptor, mimicking the actions of natural progesterone. This binding leads to a cascade of downstream effects, including thickening of cervical mucus, which hinders sperm penetration, and altering the uterine lining, making it less receptive to implantation. [, , ]
Q2: Are there other mechanisms by which etonogestrel might provide contraception even at lower serum concentrations?
A2: Research suggests that even when etonogestrel levels fall below the traditional threshold for ovulation suppression (90 pg/mL), other mechanisms may contribute to its contraceptive effect. These may include the thickening of cervical mucus and changes in the uterine lining. []
Q3: Beyond contraception, what other therapeutic uses are being explored for etonogestrel?
A3: Research suggests that etonogestrel implants may be beneficial in managing conditions like adenomyosis and endometriosis. Studies have reported a reduction in symptoms like pelvic pain, dysmenorrhea, and heavy menstrual bleeding with etonogestrel use in these patient populations. [, , ]
Q4: How is etonogestrel metabolized in the body?
A4: Etonogestrel is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. [, , ] Genetic variations in these enzymes can significantly impact etonogestrel metabolism and, consequently, its effectiveness.
Q5: Can you elaborate on the role of CYP3A7*1C polymorphism in etonogestrel metabolism?
A5: The CYP3A7*1C variant leads to the expression of fetal CYP3A7 proteins in adults. This can alter steroid hormone metabolism, potentially leading to increased etonogestrel breakdown. Research indicates that women with this variant may have lower serum etonogestrel concentrations, with some falling below the threshold for reliable ovulation suppression. []
Q6: How does the use of efavirenz-based antiretroviral therapy (ART) impact etonogestrel concentrations?
A6: Efavirenz is a potent inducer of CYP3A4, the enzyme primarily responsible for etonogestrel metabolism. Consequently, co-administration of efavirenz significantly reduces etonogestrel concentrations, potentially compromising contraceptive efficacy. This reduction is more pronounced in women with specific CYP2B6 gene variants. [, ]
Q7: Does rilpivirine-based ART affect etonogestrel concentrations?
A7: Unlike efavirenz, rilpivirine does not significantly alter etonogestrel concentrations. Therefore, etonogestrel-containing contraceptive implants are considered a suitable contraceptive option for women on rilpivirine-based ART. []
Q8: What is the relationship between etonogestrel concentrations and bleeding patterns in implant users?
A8: Research has identified a complex relationship between etonogestrel levels and bleeding patterns. While many users experience irregular bleeding, studies surprisingly suggest that higher serum etonogestrel concentrations are associated with an increased likelihood of reporting abnormal bleeding and even receiving oral contraceptive pill prescriptions to manage these bleeding irregularities. []
Q9: Are there any differences in etonogestrel pharmacokinetics between breastfeeding and non-breastfeeding women?
A9: Studies suggest that breastfeeding does not significantly impact the pharmacokinetics of etonogestrel. Therefore, etonogestrel implants are considered a safe and effective contraceptive option for breastfeeding women. []
Q10: What is the significance of measuring serum etonogestrel levels in women using implants beyond the approved duration?
A10: Monitoring serum etonogestrel levels in women using the implant beyond the approved duration can provide valuable information about continued contraceptive efficacy. These measurements can help determine if etonogestrel levels remain above the threshold for ovulation suppression, offering reassurance about the implant's effectiveness. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.